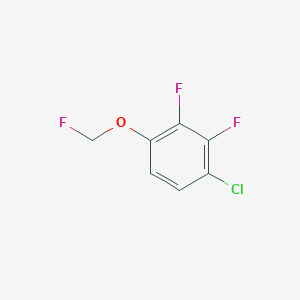

1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene

Description

1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), two fluorine (F) atoms, and a fluoromethoxy (OCH₂F) group.

Properties

Molecular Formula |

C7H4ClF3O |

|---|---|

Molecular Weight |

196.55 g/mol |

IUPAC Name |

1-chloro-2,3-difluoro-4-(fluoromethoxy)benzene |

InChI |

InChI=1S/C7H4ClF3O/c8-4-1-2-5(12-3-9)7(11)6(4)10/h1-2H,3H2 |

InChI Key |

HXEHWIYTIIQINA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1OCF)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene typically involves the fluorination of a suitable precursor. One common method is the reaction of 1-chloro-2,3-difluorobenzene with a fluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated benzene derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds.

Scientific Research Applications

1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. The compound can also participate in various chemical reactions within biological systems, influencing metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene with structurally similar compounds from the evidence:

Key Observations:

- Substituent Impact : The fluoromethoxy group (OCH₂F) in the target compound is more electron-withdrawing than ethoxy (OCH₂CH₃) but less than nitro groups. This affects aromatic electrophilic substitution reactivity and metabolic stability .

- Persistence : Chlorine and fluorine substituents enhance environmental persistence, as seen in EDPrB and related LCMs .

- Toxicity : Metabolites of EDPrB exhibit aquatic toxicity and mutagenicity, suggesting similar risks for fluoromethoxy derivatives if hydroxylation or dealkylation occurs .

Example Comparison :

Metabolic and Toxicological Profiles

- EDPrB Metabolites : Include dealkylated and hydroxylated products, with 50% detected in rat biofluids. Several metabolites are predicted to be mutagenic or developmentally toxic .

- Contradictions: Some fluorinated benzenes (e.g., 891828-92-5) are classified as non-toxic, highlighting the critical role of substituent positioning and complexity .

Environmental and Regulatory Considerations

- Persistence : Fluorinated aromatics like EDPrB are resistant to biodegradation, with half-lives exceeding 60 days in aquatic systems .

- Regulatory Status : Compounds with >3 halogen atoms (Cl, F) often require stringent hazard assessments under regulations like REACH. The target compound’s fluoromethoxy group may trigger additional scrutiny .

Biological Activity

1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and interactions with various biological systems, supported by research findings and comparative analyses with similar compounds.

Chemical Structure and Properties

1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene has the molecular formula and a molecular weight of approximately 196.55 g/mol. The compound features a benzene ring with chlorine and fluorine substituents, as well as a fluoromethoxy group. The presence of these halogens significantly influences its chemical reactivity and biological interactions, enhancing its binding affinity to various biological targets.

Synthesis

The synthesis of 1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene typically involves halogenation reactions followed by etherification processes. Common synthetic routes include:

- Halogenation : Chlorination and fluorination of benzene derivatives.

- Etherification : Reaction with fluoromethanol to introduce the fluoromethoxy group.

These reactions can be optimized for yield and purity through various organic chemistry techniques.

Research indicates that 1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene interacts with several molecular targets, including enzymes and receptors. The halogenated structure is believed to enhance its reactivity, potentially influencing various biochemical pathways. While specific mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus (including MRSA). The halogen substituents may contribute to increased membrane permeability or enzyme inhibition.

- Antitumor Properties : Compounds with similar structures have been investigated for their cytotoxic effects on cancer cell lines.

Comparative Analysis

To better understand the biological activity of 1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-Chloro-2,3-difluorobenzene | Lacks the fluoromethoxy group | Lower reactivity | |

| 1-Chloro-2-fluoro-4-(fluoromethoxy)benzene | Different substitution pattern | Moderate antimicrobial activity | |

| 1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene | Similar but varies in position of substitutions | Enhanced cytotoxicity |

Antimicrobial Studies

A study investigating the antimicrobial properties of halogenated compounds found that 1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene exhibited moderate activity against C. albicans and E. coli. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to other halogenated derivatives.

Table 1: Antimicrobial Activity Results

| Compound Name | MIC against C. albicans (µmol/L) | MIC against E. coli (µmol/L) |

|---|---|---|

| 1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene | 25 | 15 |

| 1-Chloro-2-fluorobenzene | 30 | 20 |

| 1-Chloro-2,4-difluorobenzene | 20 | 10 |

Cytotoxicity Studies

In vitro studies on cancer cell lines demonstrated that compounds similar to 1-Chloro-2,3-difluoro-4-(fluoromethoxy)benzene can inhibit cell proliferation effectively. Research showed that the presence of multiple halogens enhances cytotoxic effects due to increased interactions with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.